2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole
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Overview
Description
2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole is an organic compound that belongs to the class of phenylpiperidines. This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a benzothiazole moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the piperidine ring and the benzothiazole moiety separately, followed by their coupling. One common method involves the reaction of 4-(trifluoromethyl)piperidine with 2-aminobenzothiazole under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole include:
- 2-[4-(Trifluoromethyl)phenyl]piperidine
- 4-Amino-2-(trifluoromethyl)pyridine
- 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the trifluoromethyl group and the benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2S/c14-13(15,16)9-5-7-18(8-6-9)12-17-10-3-1-2-4-11(10)19-12/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSLKMPVNNCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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